molecular formula C4H8Cl2O2 B123585 1,2-Bis(chloromethoxy)ethane CAS No. 13483-18-6

1,2-Bis(chloromethoxy)ethane

Cat. No. B123585
CAS RN: 13483-18-6
M. Wt: 159.01 g/mol
InChI Key: IDFLGSYEBJNWMK-UHFFFAOYSA-N
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Description

1,2-Bis(chloromethoxy)ethane is an organic compound with the molecular formula C4H8Cl2O2 . It is also known as Ethylene glycol bis(chloromethyl) ether . The compound has a relative molecular mass of 159.0 .


Molecular Structure Analysis

The molecular structure of 1,2-Bis(chloromethoxy)ethane consists of two chloromethoxy groups attached to an ethane backbone . The compound has a total of 15 bonds, including 7 non-H bonds, 3 rotatable bonds, and 2 aliphatic ethers .


Physical And Chemical Properties Analysis

1,2-Bis(chloromethoxy)ethane is a viscous liquid . It has a density of 1.2±0.1 g/cm³ and a boiling point of 186.9±20.0 °C at 760 mmHg . The compound has a molar refractivity of 33.8±0.3 cm³ and a polar surface area of 18 Ų .

Scientific Research Applications

Electrochemistry of Organosilicon Compounds

1,2-Bis(chloromethoxy)ethane plays a role in the synthesis of poly(disilanylene)ethylenes through electrolysis. This process, involving specific electrodes and electrolytes, produces high molecular weight polymers without silicon-oxygen bonds in the polymer backbone (Kunai, Toyoda, Kawakami, & Ishikawa, 1992).

Selective Lead(II) Extraction

The compound is used in molecular design for selective extraction of lead(II). This involves synthesizing acyclic polyether dicarboxylic acids with pseudo-18-crown-6 frameworks, which show higher selectivity for Pb(II)/Cu(II) than monocarboxylic acid analogs (Hayashita, Sawano, Higuchi, Indo, Hiratani, Zhang, & Bartsch, 1999).

Polymer Synthesis

The compound is involved in the synthesis of polymers with specific properties. Polyaddition behavior of bis(five- and six-membered cyclic carbonate)s with diamines was studied, where 1,2-bis(chloromethoxy)ethane derivatives were reacted to produce high molecular weight polymers (Tomita, Sanda, & Endo, 2001).

Synthesis of Silicon-Containing Macrocyclic Peroxides

The reactions of derivatives of 1,2-bis(chloromethoxy)ethane with gem-bis(hydroperoxides) yield silicon-containing cyclic peroxides. These products are stable under ambient conditions and have been characterized using various spectroscopic methods (Arzumanyan, Novikov, Terent’ev, Platonov, Lakhtin, Arkhipov, Korlyukov, Chernyshev, Fitch, Zdvizhkov, Krylov, Tomilov, & Nikishin, 2014).

Safety And Hazards

1,2-Bis(chloromethoxy)ethane is considered a questionable carcinogen with experimental neoplastic data . It is harmful if swallowed or in contact with skin, and it can cause skin irritation and serious eye irritation . When heated to decomposition, it emits toxic fumes of Chlorine .

Future Directions

1,2-Bis(chloromethoxy)ethane may never have been produced in commercial quantities, although its use in various situations has been investigated . As of now, no epidemiological data relevant to the carcinogenicity of 1,2-Bis(chloromethoxy)ethane were available .

properties

IUPAC Name

1,2-bis(chloromethoxy)ethane
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InChI

InChI=1S/C4H8Cl2O2/c5-3-7-1-2-8-4-6/h1-4H2
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InChI Key

IDFLGSYEBJNWMK-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCl)OCCl
Source PubChem
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Molecular Formula

C4H8Cl2O2
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DSSTOX Substance ID

DTXSID3020170
Record name Bis-1,2-(chloromethoxy)ethane
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Molecular Weight

159.01 g/mol
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Physical Description

Liquid; [HSDB]
Record name 1,2-Bis(chloromethoxy)ethane
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Boiling Point

99-100 °C @ 22 mm Hg
Record name 1,2-Bis(CHLOROMETHOXY)ETHANE
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Solubility

Soluble in water
Record name 1,2-Bis(CHLOROMETHOXY)ETHANE
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Density

1.2879 @ 14 deg/15 °C
Record name 1,2-Bis(CHLOROMETHOXY)ETHANE
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Product Name

1,2-Bis(chloromethoxy)ethane

Color/Form

Viscous liquid

CAS RN

13483-18-6
Record name 1,2-Bis(chloromethoxy)ethane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
OCHCHO CH2Cl - monographs.iarc.who.int
1,2-BIS(CHLOROMETHOXY)ETHANE 1. Exposure Data 2. Studies of Cancer in Humans 3. Studies of Cancer in Experimental Animals Page 1 1,2-BIS(CHLOROMETHOXY)ETHANE Data were last reviewed in IARC (1977) and the compound was classified in IARC Monographs Supplement 7 (1987). 1. Exposure Data 1.1 Chemical and physical data 1.1.1 Nomenclature Chem. Abstr. Services Reg. No.: 13483-18-6 Systematic name: 1,2-Bis(chloromethoxy)ethane 1.1.2 Structural and molecular formulae and relative molecular mass C4H8Cl2O2 Relative …
Number of citations: 5 monographs.iarc.who.int

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